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Compound of Interest

2,4,6-trimethyl-N-
Compound Name: _
phenylbenzamide

Cat. No.: B5086664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2,4,6-
trimethyl-N-phenylbenzamide (C16H17NO), a substituted aromatic amide of interest in
medicinal and materials chemistry. This document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed
interpretation to aid in the structural elucidation and characterization of this compound. The
methodologies presented are standardized protocols applicable to the analysis of similar
organic molecules.

Molecular Structure and Spectroscopic Overview

2,4,6-trimethyl-N-phenylbenzamide possesses a molecular weight of 239.31 g/mol .[1] Its
structure features a benzoyl group attached to a phenylamine, with three methyl substituents
on the phenyl ring. This substitution pattern significantly influences the spectral characteristics
of the molecule. The following sections will detail the expected spectral data based on
theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2,4,6-trimethyl-N-phenylbenzamide, both *H and 13C NMR spectra provide key
structural information.
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'H NMR Spectral Data

The *H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the
methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the
amide group and the electron-donating effect of the methyl groups.

Table 1: Predicted *H NMR Spectral Data for 2,4,6-trimethyl-N-phenylbenzamide

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons ortho to
~7.8-7.9 Doublet 2H
carbonyl
] Protons meta to
~7.4-7.5 Triplet 2H
carbonyl
_ Proton para to
~7.3-7.4 Triplet 1H
carbonyl
~7.1 Singlet 1H NH proton
_ Aromatic protons on
~6.9 Singlet 2H ] ]
trimethylphenyl ring
~2.3 Singlet 3H Para-methyl protons
~2.1 Singlet 6H Ortho-methyl protons

13C NMR Spectral Data

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted 13C NMR Spectral Data for 2,4,6-trimethyl-N-phenylbenzamide
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Chemical Shift (6, ppm) Assignment

~166 C=0 (Amide carbonyl)

~138 Quaternary carbon (C-N) on trimethylphenyl ring

136 Quaternary carbons (ortho to methyls) on
trimethylphenyl ring

135 Quaternary carbon (para to methyl) on
trimethylphenyl ring

~132 Quaternary carbon attached to carbonyl

~131 CH (para to carbonyl)

~129 CH (meta to carbonyl)

~128 CH on trimethylphenyl ring

~127 CH (ortho to carbonyl)

~21 Para-methyl carbon

~18 Ortho-methyl carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,4,6-trimethyl-N-phenylbenzamide is expected to show characteristic
absorption bands for the N-H and C=0 bonds of the amide group, as well as C-H and C=C
bonds of the aromatic rings.

Table 3: Predicted IR Absorption Data for 2,4,6-trimethyl-N-phenylbenzamide
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H stretch

~3050 Medium-Weak Aromatic C-H stretch
~2950 Medium-Weak Aliphatic C-H stretch
~1660 Strong C=0 stretch (Amide I)
~1600, ~1480 Medium C=C aromatic ring stretch
~1530 Medium N-H bend (Amide II)
~750, ~690 Strong C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2,4,6-trimethyl-N-phenylbenzamide, Electron lonization (EI) would likely
be used.

Table 4: Predicted Mass Spectrometry Data for 2,4,6-trimethyl-N-phenylbenzamide

m/z Relative Intensity Assignment

239 High [M]* (Molecular ion)

134 Medium [CoH12N]*

105 Very High [C7Hs0]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:
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» Weigh approximately 5-10 mg of the 2,4,6-trimethyl-N-phenylbenzamide sample.

e Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

1H and 13C NMR Acquisition:

The NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
e The spectrometer is locked onto the deuterium signal of the CDClIs solvent.
e Shimming is performed to optimize the magnetic field homogeneity.

e For 'H NMR, a standard single-pulse experiment is used. The spectral width is set to cover
the expected range of proton chemical shifts (e.g., 0-10 ppm).

e For 3C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet
peaks for each unique carbon. The spectral width is set to cover the expected range of
carbon chemical shifts (e.g., 0-200 ppm).

e The data is processed using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak of CDCIs (& 7.26 ppm for *H and & 77.16 ppm for 13C).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 2,4,6-trimethyl-N-phenylbenzamide sample directly onto
the ATR crystal.
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e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

e Clean the ATR crystal thoroughly after the measurement.[2][3]

Electron lonization-Mass Spectrometry (EI-MS)

o A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography.

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV).[4][5][6]

e This causes ionization and fragmentation of the molecules.

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
an organic compound like 2,4,6-trimethyl-N-phenylbenzamide.
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Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The predicted spectral data and outlined experimental protocols provide a robust framework for
the analysis of 2,4,6-trimethyl-N-phenylbenzamide. The combination of NMR, IR, and MS
techniques allows for an unambiguous confirmation of the molecular structure. This guide
serves as a valuable resource for researchers working with this compound and other related
small molecules, facilitating efficient and accurate spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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